molecular formula C8H3F4NaO2 B8819459 sodium;2-fluoro-6-(trifluoromethyl)benzoate CAS No. 1708942-21-5

sodium;2-fluoro-6-(trifluoromethyl)benzoate

Cat. No.: B8819459
CAS No.: 1708942-21-5
M. Wt: 230.09 g/mol
InChI Key: HATMMMQRWHXDJK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sodium;2-fluoro-6-(trifluoromethyl)benzoate is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the second position and a trifluoromethyl group at the sixth position on the benzene ring, with a sodium ion forming a salt with the carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-fluoro-6-(trifluoromethyl)-, sodium salt (1:1) typically involves the introduction of the fluorine and trifluoromethyl groups onto the benzene ring followed by the formation of the sodium salt. One common method involves the direct fluorination of benzoic acid derivatives using fluorinating agents such as Selectfluor. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a catalyst. The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups.

    Oxidation and Reduction: The carboxylate group can participate in redox reactions, although the presence of the fluorine and trifluoromethyl groups may influence the reactivity.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it can act as a substrate for the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like nitrating agents or halogenating agents can be used under acidic conditions.

    Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

sodium;2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 2-fluoro-6-(trifluoromethyl)-, sodium salt (1:1) depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through binding interactions. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets. In chemical reactions, the electron-withdrawing effects of these groups can influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

    Benzoic acid, 2-fluoro-: This compound lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity.

    Benzoic acid, 6-(trifluoromethyl)-: This compound lacks the fluorine atom at the second position, which can affect its reactivity and applications.

    Benzoic acid, sodium salt: This compound lacks both the fluorine and trifluoromethyl groups, making it less reactive and less specific in its applications.

Uniqueness: sodium;2-fluoro-6-(trifluoromethyl)benzoate is unique due to the presence of both the fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features can enhance the compound’s reactivity, stability, and specificity in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

1708942-21-5

Molecular Formula

C8H3F4NaO2

Molecular Weight

230.09 g/mol

IUPAC Name

sodium;2-fluoro-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C8H4F4O2.Na/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14;/h1-3H,(H,13,14);/q;+1/p-1

InChI Key

HATMMMQRWHXDJK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)[O-])C(F)(F)F.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.